molecular formula C32H72Cl4N4 B12696201 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride CAS No. 863972-94-5

1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride

Cat. No.: B12696201
CAS No.: 863972-94-5
M. Wt: 654.7 g/mol
InChI Key: ZZERAVOCDDGCFN-UHFFFAOYSA-N
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Description

1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is a complex organic compound with a unique structure. This compound is part of the macrocyclic tetraamine family, known for its ability to form stable complexes with various metal ions. Its structure includes multiple nitrogen atoms that can coordinate with metals, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride typically involves the condensation of appropriate amines with alkyl halides under controlled conditions. The reaction often requires a solvent such as methanol or ethanol and a catalyst like sodium ethoxide to facilitate the formation of the macrocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of new macrocyclic compounds with different functional groups.

Scientific Research Applications

1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with metal ions in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,5,9,13-Tetraazacyclohexadecane: Another macrocyclic tetraamine with similar coordination properties but a different ring size.

    1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic tetraamine with different chemical properties and applications.

Uniqueness

1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is unique due to its specific ring size and functional groups, which provide distinct coordination chemistry and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

863972-94-5

Molecular Formula

C32H72Cl4N4

Molecular Weight

654.7 g/mol

IUPAC Name

1,5,13-trimethyl-9-propyl-6-tridecyl-1,5,9,13-tetrazacycloheptadecane;tetrahydrochloride

InChI

InChI=1S/C32H68N4.4ClH/c1-6-8-9-10-11-12-13-14-15-16-17-22-32-23-31-36(24-7-2)30-21-28-34(4)26-19-18-25-33(3)27-20-29-35(32)5;;;;/h32H,6-31H2,1-5H3;4*1H

InChI Key

ZZERAVOCDDGCFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCN(CCCN(CCCCN(CCCN1C)C)C)CCC.Cl.Cl.Cl.Cl

Origin of Product

United States

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